![molecular formula C11H11N3O B1519111 3-(Pyridin-3-ylmethoxy)pyridin-2-amine CAS No. 96428-82-9](/img/structure/B1519111.png)
3-(Pyridin-3-ylmethoxy)pyridin-2-amine
Overview
Description
“3-(Pyridin-3-ylmethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 96428-82-9 . It has a molecular weight of 201.23 and its IUPAC name is 3-(3-pyridinylmethoxy)-2-pyridinamine . This compound is a versatile chemical compound with diverse applications in scientific research.
Molecular Structure Analysis
The InChI code for “3-(Pyridin-3-ylmethoxy)pyridin-2-amine” is 1S/C11H11N3O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,12,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Synthesis of Bioactive Compounds
3-(Pyridin-3-ylmethoxy)pyridin-2-amine: serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown promising biological activities, including the inhibition of receptor tyrosine kinases, which are often implicated in cancer progression.
Anticancer Activity
Derivatives of this compound have been evaluated for their anticancer activity, particularly against lung cancer cell lines . Some derivatives have demonstrated cytotoxic activity that surpasses that of known cancer drugs, such as imatinib, indicating the potential for the development of new anticancer therapies.
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of derivatives of 3-(Pyridin-3-ylmethoxy)pyridin-2-amine have been assessed, showing effectiveness against specialized aquatic bacterial species, as well as Gram-positive and Gram-negative bacteria . This suggests its utility in developing new antimicrobial agents.
Anti-inflammatory Properties
Pyrimidine derivatives, which can be synthesized from 3-(Pyridin-3-ylmethoxy)pyridin-2-amine , exhibit significant anti-inflammatory effects . They work by inhibiting the expression and activities of vital inflammatory mediators, offering a pathway to new anti-inflammatory drugs.
Antioxidant Effects
The antioxidant properties of the derivatives have been studied using the DPPH method. Results indicated that these compounds possess antioxidant activities comparable to ascorbic acid, which is known for its potent antioxidant effects . This opens up research avenues in oxidative stress-related diseases.
Anti-tubercular Potential
Research has also explored the use of pyridin-3-yl derivatives in the design and synthesis of compounds with anti-tubercular activity . Given the ongoing challenge of tuberculosis and drug resistance, these findings are particularly relevant for the development of new therapeutic agents.
Mechanism of Action
Target of Action
- is involved in the metabolism of leukotrienes, which play a role in inflammation and immune responses. (also known as p38 MAP kinase) is a signaling protein that regulates cellular responses to stress and inflammation in humans .
Action Environment
Safety and Hazards
The safety information available indicates that “3-(Pyridin-3-ylmethoxy)pyridin-2-amine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(pyridin-3-ylmethoxy)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTABSBJOPRRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylmethoxy)pyridin-2-amine | |
CAS RN |
96428-82-9 | |
Record name | 3-(pyridin-3-ylmethoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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